molecular formula C8H14O2 B6262493 1-(ethoxymethyl)cyclobutane-1-carbaldehyde CAS No. 1936097-23-2

1-(ethoxymethyl)cyclobutane-1-carbaldehyde

Cat. No.: B6262493
CAS No.: 1936097-23-2
M. Wt: 142.2
InChI Key:
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Description

1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2. It features a cyclobutane ring substituted with an ethoxymethyl group and an aldehyde functional group. This compound is of interest in organic synthesis and various scientific research applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

    Oxidation: 1-(Ethoxymethyl)cyclobutane-1-carboxylic acid

    Reduction: 1-(Ethoxymethyl)cyclobutan-1-ol

    Substitution: Products vary based on the nucleophile used

Scientific Research Applications

1-(Ethoxymethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and cyclobutane derivatives.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may involve this compound.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(ethoxymethyl)cyclobutane-1-carbaldehyde exerts its effects depends on the specific reaction or application. In general, the aldehyde group is highly reactive and can form various intermediates through nucleophilic addition or substitution reactions. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

    Cyclobutanone: A simpler cyclobutane derivative with a ketone functional group.

    1-(Hydroxymethyl)cyclobutane-1-carbaldehyde: Similar structure but with a hydroxymethyl group instead of an ethoxymethyl group.

    1-(Methoxymethyl)cyclobutane-1-carbaldehyde: Similar structure but with a methoxymethyl group instead of an ethoxymethyl group.

Uniqueness: 1-(Ethoxymethyl)cyclobutane-1-carbaldehyde is unique due to the presence of both an ethoxymethyl group and an aldehyde functional group on the cyclobutane ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.

Properties

CAS No.

1936097-23-2

Molecular Formula

C8H14O2

Molecular Weight

142.2

Purity

95

Origin of Product

United States

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